molecular formula C11H17N3O2S B2622226 N-(N-phenethylcarbamimidoyl)ethanesulfonamide CAS No. 869075-22-9

N-(N-phenethylcarbamimidoyl)ethanesulfonamide

Cat. No.: B2622226
CAS No.: 869075-22-9
M. Wt: 255.34
InChI Key: PTXMTXFADSMIPV-UHFFFAOYSA-N
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Description

N-(N-phenethylcarbamimidoyl)ethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenethyl group attached to a carbamimidoyl moiety, which is further linked to an ethanesulfonamide group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-phenethylcarbamimidoyl)ethanesulfonamide typically involves the reaction of phenethylamine with a suitable carbamoyl chloride, followed by the introduction of the ethanesulfonamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Phenethylamine reacts with carbamoyl chloride in the presence of a base to form N-phenethylcarbamimidoyl chloride.

    Step 2: The N-phenethylcarbamimidoyl chloride is then reacted with ethanesulfonamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(N-phenethylcarbamimidoyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenethyl and ethanesulfonamide groups.

    Reduction: Reduced forms of the carbamimidoyl moiety.

    Substitution: New compounds with different functional groups replacing the ethanesulfonamide group.

Scientific Research Applications

N-(N-phenethylcarbamimidoyl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(N-phenethylcarbamimidoyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or interference with signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-phenethylcarbamimidoyl chloride
  • Ethanesulfonamide
  • N-phenethylcarbamimidoyl ethanesulfonate

Uniqueness

N-(N-phenethylcarbamimidoyl)ethanesulfonamide is unique due to its combined structural features of phenethyl, carbamimidoyl, and ethanesulfonamide groups This combination allows it to participate in a broader range of chemical reactions compared to its individual components

Properties

IUPAC Name

1-ethylsulfonyl-2-(2-phenylethyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-2-17(15,16)14-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXMTXFADSMIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(=NCCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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